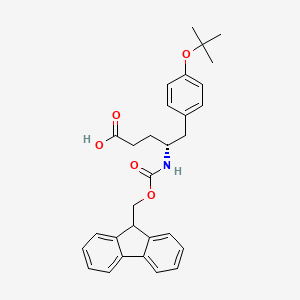

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.

Formation of the pentanoic acid backbone: The protected amine is then coupled with a suitable precursor to form the pentanoic acid backbone.

Introduction of the tert-butoxyphenyl group: The tert-butoxyphenyl group is introduced through a substitution reaction, typically using a tert-butyl ether as the protecting group.

Deprotection: The final step involves the removal of the Fmoc protecting group to yield the desired compound.

Industrial Production Methods

Industrial production of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The tert-butoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis due to the presence of the Fmoc protecting group.

Biology

In biological research, this compound is utilized in the study of protein-protein interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it a valuable tool in structural biology.

Medicine

In medicine, ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid is investigated for its potential as a drug delivery agent. The Fmoc group can be used to protect bioactive peptides during synthesis and delivery.

Industry

In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its unique structural features enable the development of novel polymers and coatings.

Wirkmechanismus

The mechanism of action of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid primarily involves its interaction with biological macromolecules. The Fmoc group facilitates the formation of stable complexes with proteins, which can modulate their activity. Additionally, the compound’s ability to undergo various chemical reactions allows for the targeted modification of biomolecules, influencing their function and behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-methoxyphenyl)pentanoic acid

- ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-hydroxyphenyl)pentanoic acid

- ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-chlorophenyl)pentanoic acid

Uniqueness

The uniqueness of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid lies in the presence of the tert-butoxyphenyl group, which imparts distinct steric and electronic properties. This feature differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.

Biologische Aktivität

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid, often referred to as Fmoc-amino acid derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant research findings associated with this compound.

Synthesis

The synthesis of Fmoc-amino acid derivatives typically involves the use of fluorenylmethoxycarbonyl (Fmoc) as a protective group for amino acids, facilitating their incorporation into peptides. The compound can be synthesized through various methods, including:

- Mixed Anhydride Method : This method uses a combination of anhydrides to introduce the Fmoc group onto the amino acid backbone.

- Coupling Reactions : Following the protection of the amino group, coupling reactions with other amino acids or derivatives can yield the desired compound.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the fluorenyl moiety have been evaluated against various bacterial strains, including multidrug-resistant strains.

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Fmoc-Amino Acid Derivative | 256 | Gram-positive bacteria |

| Another Fluorenyl Derivative | 128 | Gram-negative bacteria |

These results suggest that modifications in the fluorenyl structure can enhance antibacterial efficacy, particularly against resistant strains.

Anti-inflammatory Activity

In addition to antimicrobial effects, some studies have assessed the anti-inflammatory properties of related compounds. For example, curcumin derivatives have shown promising results in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in murine macrophages. The structure of these derivatives often parallels that of Fmoc-amino acids, suggesting potential for similar activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity. Modifications to the tert-butoxy and fluorenyl groups can significantly influence efficacy:

- Tert-butoxy Group : Variations in alkyl chain length and branching can affect hydrophobic interactions and membrane permeability.

- Fluorenyl Moiety : Alterations in substituents on the fluorenyl ring can modulate binding affinity to target enzymes or receptors.

Research indicates that certain substitutions lead to enhanced potency against specific bacterial strains while maintaining low cytotoxicity levels.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study synthesized several fluorenyl derivatives and tested their antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus. The results demonstrated that specific modifications led to lower Minimum Inhibitory Concentrations (MICs), indicating heightened effectiveness against resistant strains. -

Anti-inflammatory Evaluation :

Another investigation focused on evaluating the anti-inflammatory properties of related compounds in vitro. The study found that certain derivatives significantly reduced IL-6 production without cytotoxic effects, highlighting their therapeutic potential in inflammatory diseases.

Eigenschaften

IUPAC Name |

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO5/c1-30(2,3)36-22-15-12-20(13-16-22)18-21(14-17-28(32)33)31-29(34)35-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-13,15-16,21,27H,14,17-19H2,1-3H3,(H,31,34)(H,32,33)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWCIRXNJMVOMI-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.